molecular formula C17H18N4O5S B11547791 N,4-Dimethyl-N-({N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

N,4-Dimethyl-N-({N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

Cat. No.: B11547791
M. Wt: 390.4 g/mol
InChI Key: FUYFWWQQCIBVCG-WOJGMQOQSA-N
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Description

N,4-Dimethyl-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the condensation of 3-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.

    Sulfonamide Formation: The hydrazone is then reacted with N,N-dimethyl-4-aminobenzenesulfonamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

    Hydrolysis: Formation of the corresponding sulfonic acid and amine.

Scientific Research Applications

N,4-Dimethyl-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in studies investigating enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-aminobenzenesulfonamide: Shares the sulfonamide group but lacks the hydrazone and nitro functionalities.

    3-Nitrobenzaldehyde: Contains the nitro group and aldehyde functionality but lacks the sulfonamide and hydrazone groups.

Uniqueness

N,4-Dimethyl-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H18N4O5S/c1-13-6-8-16(9-7-13)27(25,26)20(2)12-17(22)19-18-11-14-4-3-5-15(10-14)21(23)24/h3-11H,12H2,1-2H3,(H,19,22)/b18-11+

InChI Key

FUYFWWQQCIBVCG-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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